Salicylic acid
Overview
Description
Salicylic Acid is an organic compound with the formula HOC6H4COOH . It is a colorless (or, white), bitter-tasting solid . It is a precursor to and a metabolite of aspirin (acetylsalicylic acid) . It is a plant hormone and has been listed by the EPA Toxic Substances Control Act (TSCA) Chemical Substance Inventory as an experimental teratogen .
Synthesis Analysis
Salicylic acid is synthesized from chorismate through two distinct pathways in plants, the isochorismate (IC) and the phenylalanine ammonia-lyase (PAL) pathways . To prepare aspirin, salicylic acid is reacted with an excess of acetic anhydride . A small amount of a strong acid is used as a catalyst which speeds up the reaction .Molecular Structure Analysis
The molecular structure of Salicylic Acid can be found in various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis
Salicylic acid is involved in various chemical reactions. For instance, it is used in the synthesis of aspirin, where it reacts with acetic anhydride in the presence of a strong acid as a catalyst . In addition, salicylic acid is involved in the Berthelot reaction for ultrasensitive colorimetric detection of ammonium and atmospheric ammonia .Physical And Chemical Properties Analysis
Salicylic Acid is a white or transparent, crystalline, and odorless powder . It dissolves easily in hot water, ethanol, chloroform, and ether . Its chemical formula is C7H6O3 and its molar mass is 138.121 g·mol -1 .Scientific Research Applications
Keratolytic Properties and Psoriasis Treatment
Salicylic acid is well-documented for its keratolytic properties, making it an effective treatment for reducing scaling and hyperkeratosis associated with psoriasis vulgaris. A study highlighted the efficacy of topical 20% alpha-hydroxy/polyhydroxy acid, showing comparable results to standard salicylic acid in descaling psoriatic plaques, with a potentially quicker outcome and less toxicity (Akamine et al., 2013).
Mechanism of Desquamation
Investigations into the mechanism of how salicylic acid aids desquamation have shown that it likely works by dissolving intercellular cement material, shedding light on its role in enhancing skin exfoliation processes (Davies & Marks, 1976).
Acne Treatment
Salicylic acid's application extends to acne treatment, where its keratolytic action helps in comedogenesis reduction. A study demonstrated the effectiveness of 2% salicylic acid lotion, significantly improving mild to moderate acne over a 12-week period, emphasizing its role in comedolytic therapy (Eady et al., 1996).
Cutaneous Bioassay and Dermatopharmacology
The keratolytic efficacy of salicylic acid has been studied in humans through cutaneous bioassay, revealing its potency and the influence on skin surface scaliness and desquamation. This research underscores the balance between therapeutic efficacy and dermatotoxicity, which is pivotal in dermatopharmacological applications (Bashir et al., 2005).
UV Radiation-Induced Skin Effects
Research on the effects of topically applied glycolic acid and salicylic acid on UV radiation-induced erythema, DNA damage, and sunburn cell formation in human skin highlights salicylic acid's potential in not significantly altering skin sensitivity to UV radiation, contrasting with glycolic acid (Kornhauser et al., 2009).
Chemical Peeling and Skin Types
The safety and efficacy of salicylic acid chemical peels have been examined across various skin types, showing promising results for treating acne vulgaris, oily skin, textural changes, melasma, and post-inflammatory hyperpigmentation, especially in darker skin types (Grimes, 1999).
Safety And Hazards
Future Directions
Recent research has shown that salicylic acid plays crucial roles in regulating cell division and cell expansion . Further understanding of the mechanism underlying SA-mediated growth will be instrumental for future crop improvement . In addition, there are ongoing studies on the therapeutic applications of salicylic acid .
properties
IUPAC Name |
2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSDEFSMJLZEOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3, Array | |
Record name | SALICYLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9041 | |
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Record name | SALICYLIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |
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Record name | salicylic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Salicylic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25496-36-0 | |
Record name | Benzoic acid, 2-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25496-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7026368 | |
Record name | Salicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026368 | |
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Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Salicylic acid is an odorless white to light tan solid. Sinks and mixes slowly with water. (USCG, 1999), White to light tan solid; [CAMEO] Colorless crystals; [ICSC], Solid, NEEDLE-SHAPED CRYSTALS OR COLOURLESS CRYSTALLINE POWDER., White to faint yellow crystalline powder; faint nutty odour | |
Record name | SALICYLIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/9041 | |
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Record name | Salicylic acid | |
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URL | https://haz-map.com/Agents/1914 | |
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Record name | Salicylic acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | SALICYLIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | 2-Hydroxybenzoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/891/ | |
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Boiling Point |
211 °C at 20 torr, 211.00 °C. @ 20.00 mm Hg | |
Record name | Salicylic acid | |
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Record name | SALICYLIC ACID | |
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Record name | Salicylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001895 | |
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Flash Point |
315 °F (157 °C) (closed cup), 157 °C | |
Record name | SALICYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |
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Record name | SALICYLIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |
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Solubility |
Solubility (weight percent): carbon tetrachloride 0.262 (25 °C); benzene 0.775 (25 °C); propanol 27.36 (21 °C); absolute ethanol 34.87 (21 °C); acetone 396 (23 °C), Soluble in oil of turpentine, alcohol, ether, SLIGHTLY SOL IN TOLUENE, In water, 2,240 mg/L at 25 °C, 2.24 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.2, very slightly soluble in water; soluble in organic solvents, very soluble (in ethanol) | |
Record name | Salicylic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00936 | |
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Record name | SALICYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |
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Record name | Salicylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001895 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | SALICYLIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | 2-Hydroxybenzoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/891/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.44 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.443 g/cu cm at 20 °C/4 °C, Relative density (water = 1): 1.4 | |
Record name | SALICYLIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/9041 | |
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Record name | SALICYLIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |
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Record name | SALICYLIC ACID | |
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Vapor Density |
4.8 (Air= 1), Relative vapor density (air = 1): 4.8 | |
Record name | SALICYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SALICYLIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
0.000082 [mmHg], 8.2X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 130 °C: 114 | |
Record name | Salicylic acid | |
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Record name | SALICYLIC ACID | |
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Mechanism of Action |
Salicylic acid directly irreversibly inhibits COX-1 and COX-2 to decrease conversion of arachidonic acid to precursors of prostaglandins and thromboxanes. Salicylate's use in rheumatic diseases is due to it's analgesic and anti-inflammatory activity. Salicylic acid is a key ingredient in many skin-care products for the treatment of acne, psoriasis, calluses, corns, keratosis pilaris, and warts. Salicylic acid allows cells of the epidermis to more readily slough off. Because of its effect on skin cells, salicylic acid is used in several shampoos used to treat dandruff. Salicylic acid is also used as an active ingredient in gels which remove verrucas (plantar warts). Salicylic acid competitively inhibits oxidation of uridine-5-diphosphoglucose (UDPG) with nicotinamide adenosine dinucleotide (NAD) and noncompetitively with UDPG. It also competitively inhibits the transferring of the glucuronyl group of uridine-5-phosphoglucuronic acid (UDPGA) to a phenolic acceptor. Inhibition of mucopoly saccharide synthesis is likely responsible for the slowing of wound healing with salicylates., Salicylic acid has a potent keratolytic action and a slight antiseptic action when applied topically to the skin. In low concentrations, the drug has keratoplastic activity (correction of abnormal keratinization) and in higher concentrations (i.e., 1% or higher, depending on the vehicle), the drug has keratolytic activity (causes peeling of skin). Salicylic acid softens and destroys the stratum corneum by increasing endogenous hydration (water concentration), probably because of decreased pH, which causes the cornified epithelium (horny layer) of the skin to swell, soften, and then desquamate. | |
Record name | Salicylic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00936 | |
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Impurities |
4-hydroxybenzoic acid; 4-hydroxyisophthalic acid; phenol | |
Record name | SALICYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Product Name |
Salicylic Acid | |
Color/Form |
White crystals, fine needles, or fluffy white crystalline powder, Powder or needles from water, Needles in water; monoclinic prisms in alcohol | |
CAS RN |
69-72-7 | |
Record name | SALICYLIC ACID | |
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Record name | Salicylic acid | |
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Record name | Salicylic acid [USP:JAN] | |
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Record name | Salicylic acid | |
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Record name | salicylic acid | |
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Record name | Salicylic acid | |
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Record name | Salicylic acid | |
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Record name | Salicylic acid | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O414PZ4LPZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SALICYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Salicylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001895 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | SALICYLIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
315 °F (USCG, 1999), Melting point equals 315 °F, 159 °C, 158 °C | |
Record name | SALICYLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9041 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Salicylic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00936 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Salicylic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1914 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | SALICYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Salicylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001895 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | SALICYLIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.